1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through various methods, including halogenation and substitution reactionsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially substituted with bromine, chlorine, and fluorine atoms. The trifluoromethoxy group is then introduced using specific reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to specific biochemical and pharmacological effects, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: This compound shares a similar structure but lacks the fluorine atom at the 2-position.
1-Bromo-3-fluorobenzene: This compound has a simpler structure with only bromine and fluorine atoms attached to the benzene ring.
1-Bromo-3-(trifluoromethoxy)benzene: This compound is similar but lacks the chlorine and fluorine atoms.
Uniqueness: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H2BrClF4O |
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Molecular Weight |
293.44 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrClF4O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
InChI Key |
GYSBMMVUSJHTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)OC(F)(F)F |
Origin of Product |
United States |
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